molecular formula C11H17NO4S B2753945 N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide CAS No. 1788530-76-6

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide

Cat. No.: B2753945
CAS No.: 1788530-76-6
M. Wt: 259.32
InChI Key: FOJLGQSLDJZKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide is a compound that features a furan ring, a hydroxy group, and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through various methods, including the cyclization of appropriate precursors.

    Introduction of the hydroxy group: This step often involves hydroxylation reactions.

    Attachment of the cyclopropanesulfonamide moiety: This can be done through sulfonamide formation reactions, where a sulfonyl chloride reacts with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The furan ring and hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropanesulfonamide moiety can interact with enzymes and proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • (E)-3-(furan-2-yl)-N-hydroxyacrylamide

Uniqueness

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions in various chemical reactions and biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S/c1-11(13,7-9-3-2-6-16-9)8-12-17(14,15)10-4-5-10/h2-3,6,10,12-13H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJLGQSLDJZKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNS(=O)(=O)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.